molecular formula C9H8F3NO3 B7762738 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 122142-15-8

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B7762738
CAS No.: 122142-15-8
M. Wt: 235.16 g/mol
InChI Key: BQURRAMFSNWEPB-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS 122142-15-8) is a high-purity chemical building block for research and further manufacturing applications . With a molecular formula of C9H8F3NO3 and a molecular weight of 235.16, this compound features a benzene ring substituted with a methyl group, a nitro group, and a 2,2,2-trifluoroethoxy moiety . The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research. The electron-withdrawing nature of the nitro and trifluoroethoxy groups can influence the reactivity of the aromatic ring, offering specific pathways for nucleophilic substitution and other transformative reactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-6-2-3-8(7(4-6)13(14)15)16-5-9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQURRAMFSNWEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233087
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122142-15-8
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122142-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science

Fluorinated aromatic compounds have become indispensable in modern chemical science, largely due to the unique properties imparted by the fluorine atom. nih.gov Fluorine is the most electronegative element, and its incorporation into organic molecules leads to profound changes in their physical, chemical, and biological characteristics. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often enhances the thermal and metabolic stability of the molecule. nih.govresearchgate.net

In medicinal chemistry and agrochemistry, the strategic placement of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) is a widely used strategy to modulate a molecule's properties. wikipedia.orgsemanticscholar.org These modifications can:

Enhance metabolic stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Modulate lipophilicity: The effect can vary; for instance, fluorinating an aromatic ring tends to increase lipophilicity, which can improve membrane permeability.

Alter pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, affecting the compound's ionization state and bioavailability.

Improve binding affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of a drug candidate.

The trifluoroethoxy group (-OCH2CF3) in the title compound is a prime example of such a strategic fluorination, suggesting its potential utility in the development of new pharmaceuticals or advanced materials.

The Role of Nitroaromatic and Alkoxy Substituted Benzenes in Organic Synthesis

The framework of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene contains both a nitro group and an alkoxy group, two of the most versatile functionalities in organic synthesis.

Nitroaromatic Compounds: Nitroaromatic compounds are foundational building blocks in the chemical industry, widely used as precursors for explosives, dyes, polymers, and pharmaceuticals. nih.gov The nitro group (-NO2) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. lumenlearning.comvedantu.com However, this deactivation is also what makes them excellent substrates for nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a leaving group. chemistrysteps.com

Crucially, the nitro group is readily transformed into other functional groups. Its reduction to an amino group (-NH2) is one of the most fundamental reactions in organic synthesis, providing access to anilines, which are precursors to a vast array of compounds, including many dyes and active pharmaceutical ingredients. nih.gov

Alkoxy-Substituted Benzenes: In contrast to the nitro group, the alkoxy group (-OR) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. studymind.co.uk The oxygen atom donates electron density into the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. minia.edu.eg This property is extensively utilized in the synthesis of complex substituted aromatic compounds. Aryl ethers, such as those containing the trifluoroethoxy group, are synthesized through methods like the Williamson ether synthesis or nucleophilic aromatic substitution. byjus.comwikipedia.org The presence of an alkoxy group can therefore direct the introduction of subsequent substituents onto the aromatic ring.

Structural Features and Electronic Influences Within the 4 Methyl 2 Nitro 1 2,2,2 Trifluoroethoxy Benzene Framework

The chemical reactivity and properties of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene are dictated by the combined electronic effects of its three substituents on the aromatic ring. These effects can be categorized as inductive (through sigma bonds) and resonance (through the pi system).

Nitro Group (-NO2): Located at the C2 position, this group is strongly electron-withdrawing through both induction (-I) and resonance (-M or -R). It significantly reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. minia.edu.eg

Methyl Group (-CH3): Positioned at C4, the methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It is an activating group and directs incoming electrophiles to its ortho and para positions (the C3, C5, and C1 positions). studymind.co.ukresearchgate.net

The interplay of these groups creates a unique electronic landscape. The ring is generally deactivated to electrophilic attack due to the powerful withdrawing effects of the nitro and trifluoroethoxy groups. The directing effects are competitive: the methyl group directs to C3/C5, while the trifluoroethoxy group directs to C2/C6. Since the C2 position is already occupied by the deactivating nitro group, electrophilic attack would be most disfavored there. The most likely positions for further electrophilic substitution would be C6 or C5, influenced by the competing directing effects of the trifluoroethoxy and methyl groups, respectively.

Theoretical and Computational Investigations of 4 Methyl 2 Nitro 1 2,2,2 Trifluoroethoxy Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. These calculations provide a microscopic view of the molecule's orbitals and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It has become a primary tool for correlating chemical structures with their properties and activities. niscpr.res.in DFT calculations for nitroaromatic compounds are typically performed using hybrid functionals, such as B3LYP, combined with basis sets like 6-31G(d), to achieve a balance between computational cost and accuracy in optimizing molecular geometries and determining electronic properties. niscpr.res.in

For 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, DFT would be employed to calculate its ground-state optimized geometry, charge distribution, and various electronic descriptors. The presence of a strong electron-withdrawing nitro group (-NO₂), a moderately electron-withdrawing trifluoroethoxy group (-OCH₂CF₃), and an electron-donating methyl group (-CH₃) on the benzene (B151609) ring creates a complex electronic environment. DFT calculations can precisely quantify the effects of these substituents on the aromatic system's electron density.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the methyl group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the benzene ring carbons attached to it, as is common for nitroaromatic compounds. researchgate.net DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. The significant electron-withdrawing nature of the nitro and trifluoroethoxy groups would be expected to lower both the HOMO and LUMO energy levels and result in a relatively small HOMO-LUMO gap, indicating a propensity for accepting electrons in chemical reactions.

Below is a table of representative HOMO-LUMO energy data for related nitroaromatic compounds, calculated using DFT, to illustrate typical values.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Nitrobenzene--2.716-
2-Nitrotoluene--2.579-
1,2-Dinitrobenzene-0.106470.373047-
4-Fluoronitrobenzene-0.085130.171119-

Note: Data is sourced from computational studies on related compounds to provide context. niscpr.res.inresearchgate.net The energy values can vary significantly based on the specific DFT functional and basis set used.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. uio.no Using methods like DFT, potential energy surfaces for chemical reactions can be mapped out, allowing for the identification of intermediates, transition states, and the calculation of activation energies. montclair.edu For this compound, this approach could be used to study various potential reactions.

Key reactions could include:

Nucleophilic Aromatic Substitution (SNAAr): Investigating the replacement of the trifluoroethoxy group or another substituent by a nucleophile. Calculations would focus on the stability of the Meisenheimer complex intermediate and the energy barriers for its formation and collapse.

Reduction of the Nitro Group: Modeling the stepwise reduction of the -NO₂ group to a nitroso, hydroxylamino, or amino group. This is a crucial pathway in the metabolism and environmental fate of nitroaromatics. Computational analysis can help identify the most favorable reaction pathway and the key intermediates involved.

These studies provide a theoretical framework for predicting reaction outcomes and designing more efficient synthetic routes. uio.no

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. This compound possesses conformational flexibility, primarily due to rotation around the C(aromatic)-O and O-CH₂ bonds of the ether linkage.

Conformational analysis using computational methods involves systematically rotating these bonds to map the potential energy surface and identify stable, low-energy conformers. wisc.edu This helps determine the molecule's preferred shape in the gas phase or in solution.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and changes its conformation at a given temperature. researchgate.net These simulations provide insights into the molecule's accessible conformations and the energy barriers between them, which is crucial for understanding its interactions with other molecules.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful method for structural verification when compared with experimental data. longdom.org

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental results is a standard method for confirming the structure of a synthesized compound. longdom.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated using DFT. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical vibrational spectrum not only helps in assigning the peaks in an experimental spectrum but also confirms that the calculated geometry corresponds to a true energy minimum. researchgate.net

The agreement between predicted and experimental spectra provides strong validation for the accuracy of the computational model and the determined molecular structure. researchgate.net

Applications of 4 Methyl 2 Nitro 1 2,2,2 Trifluoroethoxy Benzene As a Key Synthetic Intermediate

Role in the Synthesis of Advanced Fluorinated Aromatic Compounds

There is no specific information available in the surveyed literature detailing the use of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene as an intermediate in the synthesis of other advanced fluorinated aromatic compounds. Although general methods for the synthesis of fluorinated molecules are well-established, examples that begin with or pass through this specific compound are not provided in the search results.

Precursor in the Development of Specialized Monomers for Polymer Science

No research data was identified that describes the conversion of this compound into a monomer for use in polymer science. The synthesis of polymers with specialized properties often relies on monomers containing specific functional groups, but the role of this particular compound as a precursor has not been documented.

Integration into Functional Materials with Tailored Chemical Characteristics

While fluorinated and nitroaromatic compounds are integral to the development of various functional materials, including dyes and liquid crystals, there is no specific information available that details the integration of this compound into such materials to achieve tailored chemical characteristics.

Design and Synthesis of Derivatives for Specific Chemical Reactions

The chemical structure of this compound allows for the theoretical design of numerous derivatives. For instance, the nitro group could be reduced to an amine, which is a common precursor for a wide array of subsequent reactions. patsnap.com However, specific published research detailing the synthesis of derivatives from this compound for use in targeted chemical reactions could not be located.

Future Research Directions and Emerging Paradigms in 4 Methyl 2 Nitro 1 2,2,2 Trifluoroethoxy Benzene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of nitroaromatic compounds, a cornerstone of industrial chemistry, is continually evolving towards greener and more efficient processes. researchgate.netnih.gov For a polysubstituted benzene (B151609) derivative like 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, traditional synthetic routes may involve multi-step processes with harsh reagents. Future research will likely focus on the development of novel and sustainable synthetic methodologies.

One promising avenue is the exploration of late-stage functionalization, which could streamline the synthesis by introducing key functional groups in the final steps. For instance, direct C-H nitration or trifluoroethoxylation of a suitable precursor could significantly reduce the number of synthetic steps, thereby minimizing waste and improving atom economy.

The principles of green chemistry are expected to be central to these new methodologies. This includes the use of environmentally benign solvents, catalytic systems to replace stoichiometric reagents, and energy-efficient reaction conditions, possibly leveraging microwave or ultrasonic assistance. researchgate.net The development of solid-supported reagents and catalysts could also facilitate easier product purification and catalyst recycling, further enhancing the sustainability of the synthesis.

Table 1: Comparison of Potential Synthetic Routes

Synthetic Route Key Features Potential Advantages Challenges
Classical Synthesis Multi-step, traditional reagents Well-established procedures Waste generation, harsh conditions
Late-Stage Functionalization Introduction of key groups at the end Step-economy, rapid access to analogs Regioselectivity control

| Green Chemistry Approach | Sustainable solvents, catalysts | Reduced environmental impact | Catalyst development and optimization |

Exploration of Unprecedented Reactivity Patterns

The unique electronic properties of this compound, arising from the interplay of the electron-donating methyl group, the electron-withdrawing nitro group, and the sterically demanding and electron-withdrawing trifluoroethoxy group, suggest the potential for unprecedented reactivity patterns. The ortho- and para-directing methyl group is in opposition to the meta-directing nitro group, creating a complex substitution pattern. youtube.com

Future research should systematically explore the reactivity of this compound in various chemical transformations. For example, nucleophilic aromatic substitution (SNAr) reactions could be particularly interesting, as the strong electron-withdrawing nature of the nitro and trifluoroethoxy groups could activate the aromatic ring towards nucleophilic attack. The regioselectivity of such reactions would be a key area of investigation.

Furthermore, the potential for the trifluoroethoxy group to participate in or influence reactions, beyond its electronic effects, should be explored. This could include intramolecular cyclizations or rearrangements under specific conditions. The nitro group itself can be a versatile functional handle, and its reduction to an amino group would open up a wide array of subsequent derivatizations, leading to novel chemical entities. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. For a compound like this compound, where nitration steps can be highly exothermic and potentially hazardous in batch processes, flow chemistry provides superior temperature control and mixing, leading to safer and more reproducible reactions.

Future research will likely involve the development of continuous flow processes for the synthesis and subsequent modification of this compound. Automated platforms can be employed for high-throughput screening of reaction conditions, allowing for rapid optimization of yield and selectivity. This approach would also facilitate the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies in various applications.

Table 2: Potential Advantages of Flow Chemistry Integration

Parameter Batch Synthesis Flow Synthesis
Safety Potential for thermal runaway Enhanced heat and mass transfer, smaller reaction volumes
Reproducibility Can be variable Precise control over reaction parameters
Scalability Often requires re-optimization Seamless scaling by running for longer times

| Efficiency | Slower reaction times | Often faster due to enhanced mixing and higher temperatures/pressures |

Advanced Spectroscopic Characterization Beyond Conventional Methods

While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and electronic properties of this compound requires the application of advanced spectroscopic methods.

Future investigations could employ solid-state NMR to probe the molecular packing and intermolecular interactions in the crystalline state. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide insights into the gas-phase conformation of the molecule.

Given the presence of the trifluoroethoxy group, 19F NMR will be a crucial tool. Beyond standard 1D spectra, advanced 2D NMR techniques like HOESY (Heteronuclear Overhauser Effect Spectroscopy) could be used to probe through-space interactions between the fluorine atoms and protons on the aromatic ring, providing valuable conformational information. Furthermore, techniques like X-ray crystallography would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular packing.

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting the behavior of molecules. rsc.orgacs.org For this compound, computational studies can provide valuable insights that complement and guide experimental work.

Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental data. dntb.gov.ua Furthermore, computational modeling can be used to explore reaction mechanisms, predict regioselectivity, and rationalize observed reactivity patterns. nih.gov

Future research should focus on a tightly integrated approach where computational predictions are used to design experiments, and experimental results are used to refine and validate computational models. This synergistic loop can accelerate the discovery of new reactions and properties associated with this intriguing molecule. For instance, computational screening of potential catalysts for a specific transformation could narrow down the experimental effort required for optimization.

Table 3: Illustrative Computational Chemistry Applications

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Geometry optimization and electronic structure Molecular orbitals, charge distribution, dipole moment
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis spectra Electronic transitions and absorption wavelengths

| Transition State Theory | Elucidation of reaction mechanisms | Activation energies and reaction pathways |

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodology : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Use catalytic KI to enhance trifluoroethoxy group incorporation efficiency, reducing excess reagent use .

Tables for Key Data

Table 1: Comparative Reactivity of Substituents

PositionSubstituentElectronic EffectDirected Electrophile Position
1CF₃CH₂OStrong -IMeta (C3/C5)
2NO₂Strong -I, -MPara (C4)
4CH₃+IOrtho/para (C2/C6)

Table 2: Stability Under Stress Conditions

ConditionDegradation PathwayMitigation Strategy
UV LightNitro group reductionAmber glass storage, N₂ atmosphere
Acidic pH (2.0)Hydrolysis of trifluoroethoxyUse phosphate buffer (pH 6–8)
40°C/75% RHCrystallization or dimerizationLyophilize with trehalose excipient

Notes

  • Key References : PubChem (structural data), ECHA (safety), and peer-reviewed synthesis protocols .

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